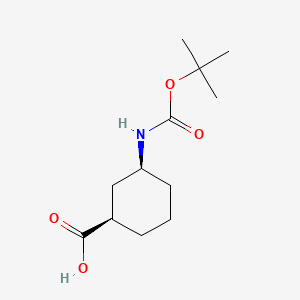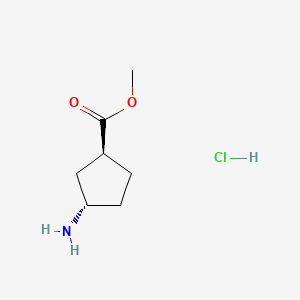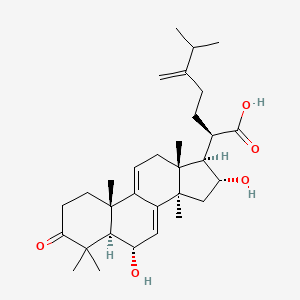
6alpha-Hydroxypolyporenic acid C
Vue d'ensemble
Description
6alpha-Hydroxypolyporenic acid C is a natural product from Wolfiporia cocos (Schw.) Ryv . It is a lanostane triterpenoid that can be isolated from the sclerotium of Poria cocos . It can be absorbed across intestinal epithelial cells .
Molecular Structure Analysis
The molecular structure of this compound is described as follows :Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are as follows :Applications De Recherche Scientifique
FXR Ligand and Anticholestatic Activity
6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a related compound to 6alpha-Hydroxypolyporenic acid C, has been synthesized as a potential ligand for the farnesoid X receptor (FXR). 6-ECDCA is a potent and selective FXR agonist, showing anticholestatic activity in an in vivo rat model of cholestasis (Pellicciari et al., 2002).
Activation of Liver X Receptor Alpha
Certain natural 6alpha-hydroxylated bile acids, including analogs similar to this compound, have been found to be specific activators of the nuclear liver X receptor alpha (LXRalpha). This receptor plays a crucial role in regulating cholesterol catabolism, which could be significant in the context of hypercholesterolemia (Song, Hiipakka, & Liao, 2000).
Cytotoxic and Antioxidant Activities
Lanostane-type triterpenes, including compounds like this compound, have been isolated from Poria cocos and studied for their biological activities. These compounds have shown significant cytotoxicity against human lung and prostate cancer cell lines, although they did not exhibit notable antioxidant activity (Zhou et al., 2008).
Pharmacological Potential in Autophagy and Parkinson’s Disease
Research indicates that the enhancement of TFEB-mediated autophagy, which could involve compounds like this compound, can alleviate neuronal death in oxidative stress-induced models of Parkinson’s Disease. This suggests potential therapeutic applications for such compounds in neurodegenerative diseases (Zhuang et al., 2020).
Mécanisme D'action
Mode of Action
It is known that the compound is a natural product from wolfiporia cocos (schw) Ryv .
Biochemical Pathways
It is known that the compound is a tetracyclic triterpene , a class of compounds known to interact with various biochemical pathways
Pharmacokinetics
It has been studied for its absorption across human intestinal epithelial (caco-2) cells in vitro . The compound is soluble in various organic solvents , which may influence its bioavailability.
Result of Action
As a natural product from Wolfiporia cocos (Schw.) Ryv
Action Environment
The action, efficacy, and stability of 6alpha-Hydroxypolyporenic acid C can be influenced by various environmental factors . For instance, the compound’s solubility in different solvents can affect its bioavailability . Additionally, storage conditions can impact the compound’s stability .
Analyse Biochimique
Cellular Effects
6alpha-Hydroxypolyporenic acid C has been observed to have effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in various metabolic pathways This includes interactions with any enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation
Propriétés
IUPAC Name |
(2R)-2-[(5R,6S,10S,13R,14R,16R,17R)-6,16-dihydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O5/c1-17(2)18(3)9-10-19(27(35)36)25-23(33)16-31(8)21-15-22(32)26-28(4,5)24(34)12-13-29(26,6)20(21)11-14-30(25,31)7/h11,15,17,19,22-23,25-26,32-33H,3,9-10,12-14,16H2,1-2,4-8H3,(H,35,36)/t19-,22+,23-,25+,26+,29-,30-,31+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSIOSASQDHZSI-OTNSLKBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CC(C4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=C[C@@H]([C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


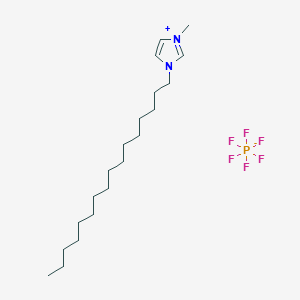
![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,15S,16R,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-15-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3028543.png)



![Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3028547.png)

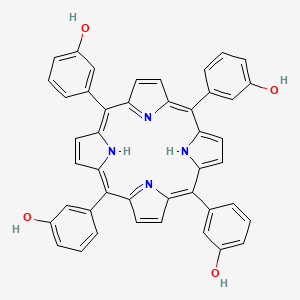
![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B3028550.png)

